![molecular formula C22H28O4 B1237698 Crocetin dimethyl ester CAS No. 5892-54-6](/img/structure/B1237698.png)
Crocetin dimethyl ester
Overview
Description
Crocetin dimethyl ester, also known as Dimethylcrocetin, is found in the stigmas of saffron (Crocus sativus L.) and has antioxidant activity . It is an aglycone of crocin, which is naturally occurring in saffron and produced in biological systems by hydrolysis of crocin as a bioactive metabolite .
Synthesis Analysis
Crocetin dimethyl ester can be synthesized using 3,7-dimethyloctatrienemthanal and methyl 2-bromopropionate as raw materials. The synthesis involves a three-step reaction to obtain crude crocetin as a dimethyl ester. The refined crocetin is obtained after hydrolysis, decoloration, and recrystallization .Molecular Structure Analysis
Crocetin (C20H24O4; MW: 328.4 g/mol) displays a polyunsaturated conjugated acid structure, 4 side-chain methyl groups, and seven conjugated double bonds, including cis-form and trans-form . Crocetin dimethyl ester has a molecular weight of 356.46 .Chemical Reactions Analysis
Crocetin dimethyl ester has been found to inhibit cell migration and tube formation, and inhibit the phosphorylation of VEGFR2 and its downstream pathway molecules .Physical And Chemical Properties Analysis
Crocetin exhibits poor solubility in water and most organic solvents, except for pyridine and dimethyl sulfoxide . Given the presence of a long chain of conjugated carbon-carbon double bonds, crocetin is sensitive to thermal treatment, light, and pH. It undergoes oxidation and isomerization when exposed to light and heat .Scientific Research Applications
Antioxidant Activity
Dimethylcrocetin has been identified as a potent antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Cancer Properties
Research has shown that Dimethylcrocetin has potential anti-cancer properties. It has been found to have effects on cancer cell lines, particularly glioblastoma and rhabdomyosarcoma . The compound was found to affect cytotoxicity and gene expression, implicated in proapoptotic and cell survival pathways .
Bioactive Compound
Dimethylcrocetin is a bioactive compound found in saffron extracts . Bioactive compounds are types of chemicals found in small amounts in plants and certain foods (such as fruits, vegetables, nuts, oils, and whole grains). They have actions in the body that can promote good health.
Role in Apoptosis
Dimethylcrocetin has been found to influence the expression of genes like BAX, BID, BCL2, MYCN, SOD1, and GSTM1 . These genes are involved in the process of apoptosis, or programmed cell death, which is an essential component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death.
Medicinal Applications
Dimethylcrocetin, being a major component of saffron, contributes to the medicinal properties of saffron . Saffron has been used in traditional medicine for its various health benefits, including its potential effects on depression, premenstrual syndrome, Alzheimer’s disease, and cancer .
Industrial Applications
Dimethylcrocetin, due to its presence in saffron, also contributes to the industrial applications of saffron . Saffron is used in the food industry as a seasoning and coloring agent. It is also used in the cosmetic industry for its potential benefits on skin health .
Mechanism of Action
Safety and Hazards
Future Directions
Crocetin demonstrates promising anti-cancer properties and offers potential as an adjunctive or alternative therapy in oncology. More large-scale, rigorously designed clinical trials are needed to establish therapeutic protocols and ascertain the comprehensive benefits and safety profile of crocetin in diverse cancer types .
properties
IUPAC Name |
dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHRKGZZFWUQZ-QORFUXSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316719 | |
Record name | Dimethylcrocetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crocetin dimethyl ester | |
CAS RN |
5892-54-6 | |
Record name | Dimethylcrocetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5892-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crocetin dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylcrocetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROCETIN DIMETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604TT10Y72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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